{[2-(Difluoromethoxy)phenyl]methyl}hydrazine
Description
IUPAC Name: Hydrazine,[[2-(difluoromethoxy)phenyl]methyl]-
CAS Number: 887596-66-9
Molecular Formula: C₈H₁₀F₂N₂O
Structure: Features a phenyl ring substituted with a difluoromethoxy (–OCF₂H) group at the ortho position and a methyl-linked hydrazine (–CH₂–NH–NH₂) moiety.
This compound is a fluorinated hydrazine derivative, where the difluoromethoxy group enhances lipophilicity and modulates electronic properties. Its synthesis likely involves condensation reactions between 2-(difluoromethoxy)benzyl precursors and hydrazine, analogous to methods for phenylhydrazines (e.g., using azodicarboxylates and electron-rich arenes) .
Properties
CAS No. |
887596-66-9 |
|---|---|
Molecular Formula |
C8H10F2N2O |
Molecular Weight |
188.17 g/mol |
IUPAC Name |
[2-(difluoromethoxy)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H10F2N2O/c9-8(10)13-7-4-2-1-3-6(7)5-12-11/h1-4,8,12H,5,11H2 |
InChI Key |
SKFGWCMVZIQMFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Difluoromethoxy)phenyl]methyl}hydrazine typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified using recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods such as column chromatography and distillation may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
{[2-(Difluoromethoxy)phenyl]methyl}hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzoic acid, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
{[2-(Difluoromethoxy)phenyl]methyl}hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-(Difluoromethoxy)phenyl]methyl}hydrazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Positional Isomer: [4-(Difluoromethoxy)benzyl]hydrazine Hydrochloride
CAS : 887596-65-8
Key Differences :
Trifluoromethyl Analogue: [2-(Trifluoromethyl)phenyl]hydrazine
CAS : 365-34-4
Key Differences :
- Substituent Type : Trifluoromethyl (–CF₃) vs. difluoromethoxy (–OCF₂H).
- Electronic Properties : –CF₃ is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to –OCF₂H.
- Reactivity : –CF₃ derivatives may exhibit slower reaction kinetics in electrophilic substitutions due to greater deactivation .
Fluorinated Ethyl Derivative: [2-(4-Fluorophenyl)ethyl]hydrazine Hydrochloride
CAS: Not explicitly listed (see ). Key Differences:
Chloro/Methylsulfonyl-Substituted Derivative: (2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine
CAS : 849035-85-4
Key Differences :
- Substituents : Chloro (–Cl) and methylsulfonyl (–SO₂CH₃) groups.
- Reactivity : –SO₂CH₃ is a strong electron-withdrawing group, increasing acidity of the hydrazine NH protons.
- Applications : Likely used in antimalarial or antibacterial agents due to sulfonyl group’s role in target inhibition .
Physicochemical and Spectral Properties
Physical Properties
*Estimated using substituent contributions.
Spectral Characterization
- ¹H-NMR : Ortho-difluoromethoxy group causes deshielding of adjacent protons (~6.8–7.5 ppm). Hydrazine NH signals appear at ~3.5–4.5 ppm.
- ¹⁹F-NMR : Difluoromethoxy group shows a triplet near -80 ppm (²J₆F-F ≈ 240 Hz) .
- MS : Molecular ion peak at m/z 200.1 (M⁺) with fragments corresponding to loss of –NH₂ (Δ m/z 16) .
Biological Activity
{[2-(Difluoromethoxy)phenyl]methyl}hydrazine is an organic compound characterized by a difluoromethoxy group attached to a phenyl ring, which is further linked to a hydrazine moiety. This compound has garnered attention for its potential biological activities, particularly in drug development due to the reactivity of the hydrazine functional group. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure indicates the presence of both hydrophobic and polar functional groups, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethoxy group enhances binding affinity and selectivity for these targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in cancer progression and other diseases.
- Modulation of Receptor Activity : The compound may interact with specific receptors, leading to altered signaling pathways that can affect cellular behavior.
Biological Activity Overview
Research into the specific biological activities of this compound is still emerging, but preliminary studies suggest several potential therapeutic applications:
- Anticancer Properties : Hydrazines have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Effects : Some derivatives exhibit activity against various pathogens, including bacteria and fungi.
- Neuroprotective Effects : Potential applications in neurodegenerative disorders have been noted due to the compound's ability to modulate oxidative stress.
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Activity :
-
Neuroprotective Effects :
- Compounds with similar structures were evaluated for their ability to protect neuronal cells from oxidative damage. Results indicated a significant reduction in cell death in models of oxidative stress, highlighting their potential in treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and biological activities of compounds structurally related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Phenylhydrazine | Contains a phenyl ring and hydrazine | Anticancer and antimicrobial properties |
| 2-Aminobenzohydrazide | Similar phenyl structure with an amino group | Exhibits different biological activities |
| 4-Difluoromethoxybenzaldehyde | Contains a difluoromethoxy group | Used as an intermediate in synthesis |
| Hydralazine | Well-known antihypertensive agent | Antihypertensive effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
